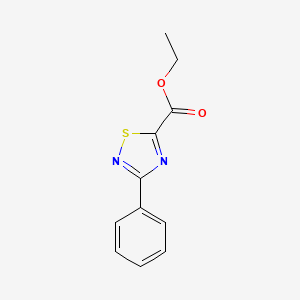

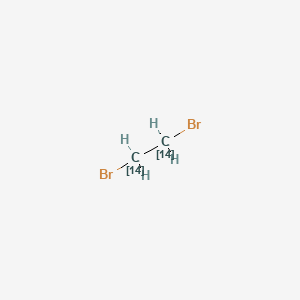

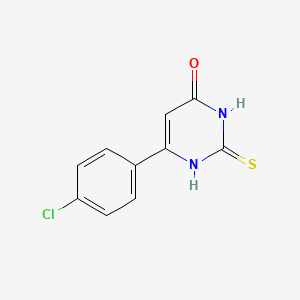

![molecular formula C26H18O2S2 B1610744 1,4-Bis[4-(acetylthio)phenylethynyl]benzene CAS No. 267007-83-0](/img/structure/B1610744.png)

1,4-Bis[4-(acetylthio)phenylethynyl]benzene

Descripción general

Descripción

1,4-Bis[4-(acetylthio)phenylethynyl]benzene is a derivative of 1,4-Bis(phenylethynyl)benzene . It is a phenylene ethynylene derivative . It is used in the one-pot synthesis of 1,2,3-triphospholide anions as well as conjugated microporous polymers .

Synthesis Analysis

A number of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized .Molecular Structure Analysis

The molecular formula of 1,4-Bis(phenylethynyl)benzene is C22H14 . Its average mass is 278.347 Da and its monoisotopic mass is 278.109558 Da .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

1,4-Bis[4-(acetylthio)phenylethynyl]benzene, as part of bis(phenylethynyl)benzene derivatives, has been investigated for its second-order nonlinear optical properties. These materials demonstrate a promising balance between nonlinearity and transparency, making them suitable for applications in optical and photonic devices. The unique π-donor−acceptor configurations of these compounds contribute to their desirable optical characteristics (Nguyen et al., 1997).

Photophysics and Aggregation Behavior

Research on 1,4-bis(phenylethynyl)benzene, a closely related compound, sheds light on the photophysical properties relevant to light-harvesting applications. Studies indicate that the planarization and chromophore aggregation significantly influence the optical behavior, with aggregation leading to larger shifts and loss of vibronic structure. This understanding is crucial for designing efficient organic photovoltaic materials and devices (Levitus et al., 2001).

Corrosion Inhibition

In the context of corrosion inhibition, derivatives of 1,4-bis(phenylethynyl)benzene have demonstrated effectiveness in protecting mild steel in acidic environments. The mechanism involves the adsorption of these compounds onto the metal surface, forming a protective barrier against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Singh & Quraishi, 2016).

Molecular Electronics and Photonics

The structural and electronic properties of bis(phenylethynyl)benzene derivatives make them potential candidates for molecular electronics and photonics. Their ability to facilitate charge/excitation energy transfer over long distances is of particular interest for the development of molecular linkers in energy harvesting assemblies and molecular electronics devices. The exploration of their singlet and triplet excited-state interactions and photochemical reactivity further underscores their utility in these advanced applications (Sudeep et al., 2006).

Liquid Crystalline Phases

The phase behavior of alkoxy-substituted 1,4-bis(phenylethynyl)benzene derivatives, which has not been extensively described, points to their potential in forming liquid crystalline phases. These materials exhibit a range of mesophases, depending on the length of the alkoxy chains, which could be harnessed for applications in display technologies and optical materials. The stabilization of smectic phases by longer alkoxy substituents and the presence of nematic phases in shorter chain lengths highlight the versatility of these compounds in self-organizing systems (Lydon et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

1,4-Bis[4-(acetylthio)phenylethynyl]benzene and its derivatives have potential applications in the development of liquid crystal displays due to their high optical anisotropy and acceptable dielectric anisotropy . With the addition of a chiral dopant, a blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .

Propiedades

IUPAC Name |

S-[4-[2-[4-[2-(4-acetylsulfanylphenyl)ethynyl]phenyl]ethynyl]phenyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O2S2/c1-19(27)29-25-15-11-23(12-16-25)9-7-21-3-5-22(6-4-21)8-10-24-13-17-26(18-14-24)30-20(2)28/h3-6,11-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBKJDXAIPKGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478958 | |

| Record name | AGN-PC-0NHZ9F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267007-83-0 | |

| Record name | AGN-PC-0NHZ9F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

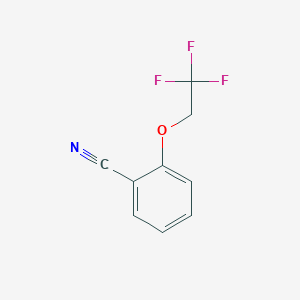

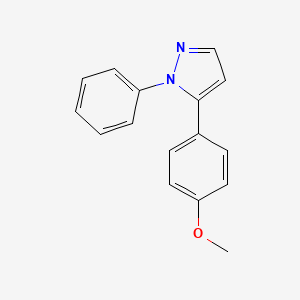

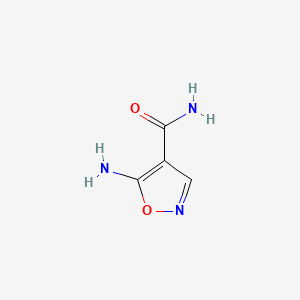

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)